![molecular formula C25H19BrN2S B14200035 5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline CAS No. 909103-24-8](/img/structure/B14200035.png)
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline is a complex organic compound that belongs to the class of phenanthroline derivatives. Phenanthroline derivatives are known for their diverse applications in coordination chemistry, catalysis, and materials science. This particular compound features a bromine atom, a phenyl group, and a thiophene ring, making it a unique and versatile molecule for various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can produce various substituted derivatives.
科学的研究の応用
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline depends on its specific application. In coordination chemistry, the compound acts as a ligand, binding to metal ions through its nitrogen atoms. This binding can alter the electronic properties of the metal center, leading to unique catalytic or photophysical properties. In biological systems, the compound may interact with proteins or enzymes, inhibiting their activity or altering their function.
類似化合物との比較
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination chemistry applications.
2,2’-Bipyridine: Another ligand used in coordination chemistry with different electronic properties.
Thiophene Derivatives: Compounds with similar thiophene rings but different substituents.
Uniqueness
5-Bromo-6-[5-phenyl-2-(propan-2-YL)thiophen-3-YL]-1,10-phenanthroline is unique due to its combination of a bromine atom, a phenyl group, and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a versatile molecule for various applications in chemistry, biology, and materials science.
特性
CAS番号 |
909103-24-8 |
|---|---|
分子式 |
C25H19BrN2S |
分子量 |
459.4 g/mol |
IUPAC名 |
5-bromo-6-(5-phenyl-2-propan-2-ylthiophen-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C25H19BrN2S/c1-15(2)25-19(14-20(29-25)16-8-4-3-5-9-16)21-17-10-6-12-27-23(17)24-18(22(21)26)11-7-13-28-24/h3-15H,1-2H3 |
InChIキー |
PFOPMHPWKSUOJI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3Br)C=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Cyclohexyl-2-phenyl-1-oxa-4-azaspiro[4.5]decan-3-one](/img/structure/B14199955.png)
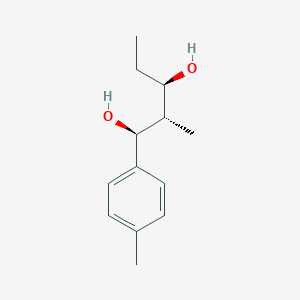
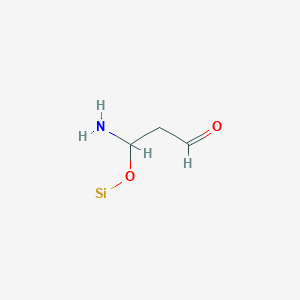
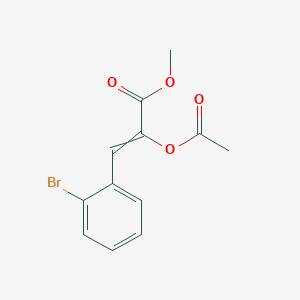
![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)
![2-[(2R,3R)-4,4-dimethoxy-3-(nitromethyl)butan-2-yl]-1,3-dioxane](/img/structure/B14199994.png)
![6-Methyltricyclo[3.2.0.0~2,7~]heptan-6-amine](/img/structure/B14199998.png)
![Benzenemethanamine, N-[2-methyl-2-(phenylseleno)propylidene]-](/img/structure/B14200004.png)
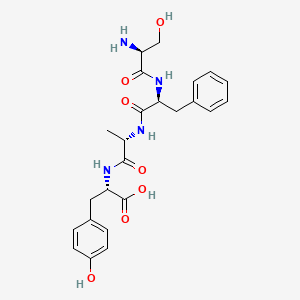
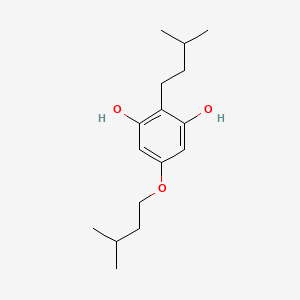
stannane](/img/structure/B14200014.png)
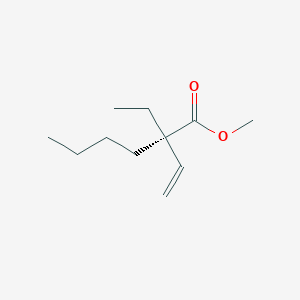
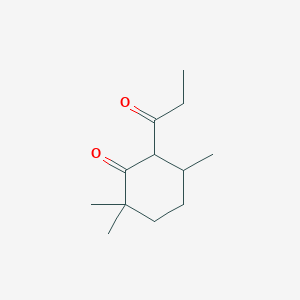
![4-Butoxy-6-(4-fluorophenyl)pyrido[3,2-D]pyrimidin-2-amine](/img/structure/B14200024.png)
